[4-(Difluoromethoxy)oxan-4-yl]methanamine
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry systematic name for this compound is [4-(difluoromethoxy)tetrahydro-2H-pyran-4-yl]methanamine. This nomenclature reflects the complete structural framework of the molecule, beginning with the core tetrahydro-2H-pyran ring system, which is more commonly referred to as oxane in contemporary chemical literature. The systematic name explicitly identifies the position of substitution at carbon-4 of the six-membered ring, where both the difluoromethoxy group and the methanamine substituent are attached to the same carbon center.
The structural representation reveals a quaternary carbon center at position 4 of the oxane ring, bearing both a difluoromethoxy group and a primary amine-containing side chain. The difluoromethoxy group contributes significant electronic effects to the molecule, with the two fluorine atoms creating a highly electronegative substituent that influences both the chemical reactivity and physical properties of the compound. The methanamine portion provides a primary amine functionality that serves as a key reactive site for further chemical modifications and potential biological interactions.
The InChI representation for this compound is 1S/C7H13F2NO2/c8-6(9)12-7(5-10)1-3-11-4-2-7/h6H,1-5,10H2, which provides a unique digital identifier for the molecular structure. This standardized representation enables precise identification and database searching across various chemical information systems. The structural connectivity indicates that the difluoromethoxy group is attached through an oxygen linkage to the quaternary carbon, while the methanamine group is connected via a methylene bridge to the same carbon center.
Properties
IUPAC Name |
[4-(difluoromethoxy)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c8-6(9)12-7(5-10)1-3-11-4-2-7/h6H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDICUDVHSDOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Oxane Core
The oxane (tetrahydropyran) ring is commonly prepared via cyclization of appropriate hydroxy or keto precursors. Literature reports several approaches to synthesize 4-substituted tetrahydropyran derivatives, including:
- Reduction of tetrahydro-2H-pyran-4-one derivatives:
For example, 1-(tetrahydro-2H-pyran-4-yl)ethanone can be synthesized by Grignard addition to N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide, followed by workup and purification. This step yields the tetrahydropyran ring with a ketone substituent at the 4-position, which can be further functionalized.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Grignard addition of methylmagnesium bromide to N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide | THF, -60 to 0 °C, 6 h | 81% | Controlled low temperature addition for selectivity |
| Bromination of 1-tetrahydropyran-4-ylethanone | Br2 in MeOH, -10 to 10 °C, 1.5 h | 74.3% | Followed by acid treatment for functionalization |
These steps establish the tetrahydropyran ring with functional groups amenable to further substitution.
Introduction of the Difluoromethoxy Group
The difluoromethoxy (-OCF2H) substituent is a fluorinated ether group that can be introduced via nucleophilic substitution or by using difluoromethoxy reagents. Although direct methods for this specific compound are limited in open literature, related synthesis of difluoromethoxy-substituted phenyl compounds suggests:
- Use of difluoromethoxy phenyl hydrazine or related reagents as intermediates for fluorination steps.
- Electrophilic or nucleophilic substitution reactions on aromatic or heterocyclic rings to install the difluoromethoxy group.
For the oxane system, the difluoromethoxy group can be introduced at the 4-position by:
- Starting with a 4-hydroxy or 4-halogenated oxane derivative and performing nucleophilic substitution with difluoromethoxy anion or equivalent reagents.
- Alternatively, using fluorination reagents such as difluorocarbene precursors under controlled conditions.
Conversion to Methanamine Group
The final step involves converting the substituent at the 4-position of the oxane ring to a methanamine (-CH2NH2) group. Common methods include:
Reductive amination:
Reduction of corresponding aldehyde or ketone intermediates in the presence of ammonia or amine sources with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.Nucleophilic substitution:
Displacement of a good leaving group (e.g., halogen) by ammonia or primary amines under suitable conditions.Amide reduction:
Conversion of amides to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Formation of 1-(tetrahydro-2H-pyran-4-yl)ethanone | Grignard addition | Methylmagnesium bromide, THF, -60 to 0 °C, 6 h | 81 | Low temp for selectivity |
| Bromination of tetrahydropyran ketone | Electrophilic substitution | Br2 in MeOH, -10 to 10 °C, 1.5 h | 74.3 | Prepares for further substitution |
| Introduction of difluoromethoxy group | Nucleophilic substitution | Difluoromethoxy reagents, base, controlled temp | Not explicitly reported | Requires specialized fluorination techniques |
| Conversion to methanamine | Reductive amination or nucleophilic substitution | Ammonia, reducing agents (NaBH3CN, LiAlH4) | Variable | Depends on precursor functionality |
Research Findings and Considerations
- The yield and purity of intermediates are highly dependent on reaction temperature, solvent choice, and reagent stoichiometry, as demonstrated in Grignard additions and brominations.
- The difluoromethoxy group imparts unique electronic properties that may affect reactivity; thus, its introduction requires mild and selective conditions to avoid degradation or side reactions.
- The final amination step must be optimized to prevent over-reduction or side reactions, especially given the sensitivity of fluorinated ethers.
- No direct, fully detailed synthetic protocol for [4-(Difluoromethoxy)oxan-4-yl]methanamine was found in publicly accessible databases, indicating the compound is likely prepared via custom or proprietary routes in specialized laboratories.
Chemical Reactions Analysis
Types of Reactions: [4-(Difluoromethoxy)oxan-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, [4-(difluoromethoxy)oxan-4-yl]methanamine is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with enhanced efficacy and safety profiles. Research indicates that the compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
Biological Research
This compound is studied for its interactions with biological molecules, including proteins and nucleic acids. It has shown promise in modifying these biomolecules, thereby influencing their function and stability. In vitro studies have demonstrated that it can induce apoptosis in human cancer cell lines, indicating potential applications in cancer therapy.
Chemical Synthesis
As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its unique structure allows for the development of derivatives that may possess distinct biological activities.
Case Studies and Research Findings
Several key findings have emerged from research involving this compound:
- Enzyme Interaction Studies : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways, providing insights into its potential therapeutic uses.
- Cell Line Studies : In vitro experiments with human cancer cell lines revealed that this compound could induce programmed cell death (apoptosis), highlighting its possible role in cancer treatment.
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Lipophilicity: Fluorinated derivatives (e.g., difluoromethyl, fluorophenyl) exhibit higher log P values compared to non-fluorinated analogs, enhancing membrane permeability . Aromatic substituents (e.g., pyridyl, phenyl) introduce π-π stacking interactions, critical for target binding in kinase inhibitors .
Biological Activity: The unsubstituted 1-(oxan-4-yl)methanamine serves as a scaffold for GSK-3β inhibitors, with amide derivatives showing nanomolar potency . Chlorophenyl and methylphenyl variants are explored in antimicrobial and anticancer research due to their electronic and steric effects .
Solubility and Stability :
Biological Activity
[4-(Difluoromethoxy)oxan-4-yl]methanamine is a chemical compound notable for its unique structure, which includes a difluoromethoxy group attached to a tetrahydro-oxan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 181.18 g/mol. The presence of the difluoromethoxy group may enhance its interaction with biological targets compared to other structural analogs.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.18 g/mol |
| Key Functional Groups | Difluoromethoxy, Amine |
Pharmacokinetic and Pharmacodynamic Profiles
Studies on this compound suggest that its biological activity is influenced by its pharmacokinetic and pharmacodynamic properties. Interaction studies with biological macromolecules such as proteins and nucleic acids are critical for understanding its therapeutic potential.
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for evaluating its efficacy as a drug candidate.
- Pharmacodynamics : Investigations into how this compound affects cellular mechanisms can provide insights into its potential therapeutic applications.
The difluoromethoxy group allows for unique interactions at the molecular level, potentially leading to enhanced binding affinity to specific receptors or enzymes. This may result in various biological effects, including:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific mechanisms remain to be elucidated.
- Anticancer Properties : Similar compounds have shown activity against cancer cell lines, suggesting that this compound could be explored in oncology research.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Interaction with Enzymes : Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that this compound can induce apoptosis, suggesting a potential role in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [4-(Cyclobutylmethyl)oxan-4-yl]methanamine | Contains a cyclobutyl group; larger size | |
| [4-(Fluoromethoxy)oxan-4-yl]methanamine | Similar but with a single fluorine atom | |
| [4-(Methoxy)oxan-4-yl]methanamine | Contains a methoxy group; no fluorine |
The difluoromethoxy substitution in this compound may enhance its interaction with biological targets compared to other analogs, leading to distinct pharmacological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(Difluoromethoxy)oxan-4-yl]methanamine, and what challenges arise during its preparation?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, introducing the difluoromethoxy group to oxane derivatives requires careful control of fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert conditions due to their moisture sensitivity . Key challenges include minimizing side reactions (e.g., over-fluorination) and ensuring regioselectivity. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from polar aprotic solvents .
- Data : Typical yields range from 40–60% for similar difluoromethoxy-containing amines, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- NMR : H and C NMR identify the oxane ring protons (δ 3.5–4.5 ppm) and difluoromethoxy group (F NMR: δ -80 to -85 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for CHFNO: 189.09 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the chair conformation of the oxane ring and orientation of the difluoromethoxy group .
Q. What safety protocols are critical when handling this compound?
- Hazards : The compound may cause skin/eye irritation (GHS Category 2) and respiratory toxicity (H335) based on structurally similar methanamines .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store under nitrogen at 2–8°C. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s reactivity in catalytic systems or biological targets?
- Mechanistic Insight : The electron-withdrawing nature of the difluoromethoxy group (-OCFH) enhances electrophilicity at the amine center, facilitating nucleophilic attacks in coupling reactions (e.g., Suzuki-Miyaura) . In biological studies, this group may improve metabolic stability by resisting oxidative degradation .
- Experimental Design : Compare reaction kinetics with non-fluorinated analogs using UV-Vis or F NMR to track intermediate formation .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Data Reconciliation :
- Solubility : Discrepancies arise from solvent polarity (e.g., 25 mg/mL in DMSO vs. <5 mg/mL in water). Use Hansen solubility parameters to optimize solvent selection .
- Stability : Degradation under acidic conditions (pH <3) is mitigated by buffering to pH 6–7. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .
Q. How can computational modeling predict the compound’s interaction with enzymes or receptors?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
